Methyl 5-fluoro-1H-pyrrolo[2,3-B]pyridine-2-carboxylate
Overview
Description
“Methyl 5-fluoro-1H-pyrrolo[2,3-B]pyridine-2-carboxylate” is a chemical compound with the molecular formula C9H7FN2O2 . It is a heterocyclic compound that can be utilized as a pharmaceutical building block .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in several studies . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described . This methodology has been shown to be robust, with ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines synthesized .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a six-membered heterocyclic scaffold . The introduction of various functional groups into the pyridine scaffold can improve the biological activities and physical properties of pyridine analogs .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 194.17 . It is a solid at room temperature .Scientific Research Applications
Discovery of Dual 5-HT6/5-HT2A Receptor Ligands
A virtual screening campaign aimed at finding new compounds active at 5-HT6R identified Methyl 5-fluoro-1H-pyrrolo[2,3-B]pyridine-2-carboxylate as a promising candidate. This compound, with its unique chemical scaffold, was optimized and showed potential as an antipsychotic or antidepressant with pro-cognitive properties (Staroń et al., 2019).
Antibacterial Agent Synthesis
In the field of antibacterial research, derivatives of this compound have been synthesized and evaluated for their antibacterial activities. For example, fluoronaphthyridines with structural similarities have shown promising results as antibacterial agents (Bouzard et al., 1992).
Antitumor Activity in Mesothelioma Models
Research on this compound derivatives has also extended to cancer treatment, particularly in diffuse malignant peritoneal mesothelioma (DMPM). Specific analogues have shown effectiveness in reducing cell proliferation and inducing apoptosis in DMPM experimental models (Carbone et al., 2013).
Development of Novel Pharmaceutical Intermediates
The compound has been used in the synthesis of key pharmaceutical intermediates, showcasing its versatility and importance in drug development processes. A practical synthesis involving this compound was described for producing a pharmaceutical intermediate (Wang et al., 2006).
Synthesis and Structural Studies
This compound has been a focal point in synthetic chemistry for developing new compounds with potential pharmaceutical applications. Studies have been conducted on its synthesis and structural analysis, contributing to a deeper understanding of its properties and potential uses (Toja et al., 1986).
Safety and Hazards
“Methyl 5-fluoro-1H-pyrrolo[2,3-B]pyridine-2-carboxylate” is classified as harmful, with hazard statements H302, H315, H320, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: wash with plenty of soap and water (P302+P352) .
Future Directions
The development of an imaging agent superior to those currently available for the detection of Aβ deposits is a potential future direction . Additionally, the synthesis of new nortopsentin analogues, 1H-pyrrolo[2,3-b]pyridine derivatives, and their biological effects in experimental models of diffuse malignant peritoneal mesothelioma (DMPM), a rare and rapidly fatal disease, poorly responsive to conventional therapies, is another potential area of research .
Properties
IUPAC Name |
methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)7-3-5-2-6(10)4-11-8(5)12-7/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLYVFAFWIZUJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC(=CN=C2N1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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